Methyl 2-((1-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
Description
Methyl 2-((1-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 3. The structure includes a thioether linkage to a butan-2-yl chain (modified by a ketone group) and a methyl acetate moiety.
Properties
IUPAC Name |
methyl 2-[1-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-3-11(25-8-12(20)24-2)13(21)16-15-18-17-14(26-15)9-5-4-6-10(7-9)19(22)23/h4-7,11H,3,8H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXNBGUPYSATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((1-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a complex compound that incorporates a thiadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Structural Overview
The compound features a thiadiazole moiety linked to an amino group and an acetate functional group. The presence of the nitrophenyl group enhances its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole structure have shown effectiveness against various bacterial strains:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-5-[1-methyl-5-nitro-1H-imidazolyl]-1,3,4-thiadiazole | Antimicrobial | MIC = 32.6 μg/mL |
| 5-(3-nitrophenyl)-1,3,4-thiadiazole | Antibacterial (S. aureus) | MIC = 47.5 μg/mL |
These findings suggest that derivatives similar to this compound may possess comparable or enhanced antimicrobial properties due to their structural characteristics .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of DNA synthesis and interference with cellular processes critical for cancer cell proliferation. For example:
- In vitro Studies : Compounds containing the thiadiazole ring have demonstrated cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). One study reported an IC50 value of 4.37 µM for HepG2 cells and 8.03 µM for A549 cells .
These results underscore the potential of this compound as a lead compound for developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Mechanism of Action : Thiadiazoles can modulate the activity of cyclooxygenase (COX) enzymes and inhibit the production of nitric oxide (NO), which are critical in inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that several thiadiazole derivatives exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : Research on novel thiadiazole compounds revealed their ability to induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction .
- Synergistic Effects : Combining thiadiazoles with other pharmacophores has shown promise in enhancing biological activity while reducing toxicity .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic routes, and bioactivity.
Substituent Variations on the Thiadiazole Ring
a. Position of Nitro Group on Phenyl Ring
- Analog: 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () features a para-nitrophenyl group, which may improve solubility due to symmetrical charge distribution but reduce steric accessibility compared to the meta isomer .
b. Heterocyclic Modifications
- Analog : 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine () replaces the nitrophenyl group with a thiophene-methyl unit. This substitution likely increases lipophilicity, favoring membrane penetration in antitumor applications .
Functional Group Comparisons
a. Thioether vs. Thione/Sulfhydryl Groups
- Target Compound: The thioether linkage (-S-) in the side chain may enhance stability compared to thione (-C=S) or sulfhydryl (-SH) groups in analogs like 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () .
- Analog: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () includes a triazole-thioether system, showing higher intermolecular interaction energy with enzymes than simpler thiadiazoles .
b. Ester vs. Carboxylic Acid Termini
- Target Compound : The methyl ester group (-COOCH₃) may improve cell permeability compared to carboxylic acid (-COOH) derivatives, such as 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio)acetic acid (), which relies on ionization for solubility .
Bioactivity Trends
The target compound’s 3-nitrophenyl and thioether-acetate groups suggest a balance between solubility and bioactivity, though direct pharmacological data are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
